N,5-Dimethoxy-N-methylnicotinamide

描述

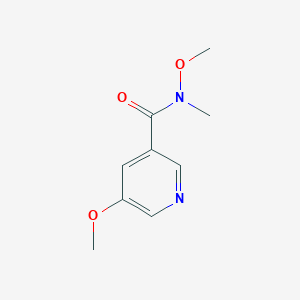

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N,5-dimethoxy-N-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-11(14-3)9(12)7-4-8(13-2)6-10-5-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSBOFJJDWHGCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=CN=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670125 | |

| Record name | N,5-Dimethoxy-N-methylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1045855-73-9 | |

| Record name | N,5-Dimethoxy-N-methyl-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1045855-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,5-Dimethoxy-N-methylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,5 Dimethoxy N Methylnicotinamide and Its Analogs

General Synthetic Strategies for Nicotinamide (B372718) Derivatives

Nicotinamide derivatives are a broad class of compounds with significant biological and pharmaceutical importance. Their synthesis typically revolves around the formation of the characteristic amide bond and modifications to the pyridine (B92270) ring. Common strategies for amide bond formation include the reaction of a nicotinic acid derivative (such as an acid chloride or ester) with an appropriate amine. nih.govnih.gov

Enzymatic approaches have also gained traction, offering green and efficient alternatives. For instance, lipases like Novozym® 435 from Candida antarctica have been successfully used to catalyze the synthesis of various nicotinamide derivatives in continuous-flow microreactors, achieving high yields and significantly reducing reaction times compared to traditional batch processes. nih.govnih.gov Another enzymatic method involves the use of amidases for the hydrolysis of nicotinamide precursors. nih.gov

Furthermore, the synthesis of more complex nicotinamide derivatives, such as nicotinamide riboside (NR) and its analogs, often involves multi-step processes. These can include the coupling of a protected ribofuranose with a nicotinamide or nicotinic acid derivative, followed by deprotection and further modifications. beilstein-journals.orgnih.gov The inherent lability of the glycosidic bond in ribosylated nicotinamides presents a unique synthetic challenge, often requiring careful selection of protecting groups and reaction conditions. beilstein-journals.org

Specific Synthetic Routes for N,5-Dimethoxy-N-methylnicotinamide

A highly probable and efficient method for the synthesis of this compound involves the coupling of 6-methoxynicotinic acid with N,O-dimethylhydroxylamine hydrochloride. This reaction would form a Weinreb amide, a versatile intermediate in organic synthesis. The general steps for this synthesis would be:

Activation of the Carboxylic Acid: The carboxylic acid group of 6-methoxynicotinic acid would first be activated to facilitate the reaction with the amine. This is typically achieved by converting the carboxylic acid into a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride) or by using a peptide coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt).

Amide Bond Formation: The activated 6-methoxynicotinic acid derivative is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (such as triethylamine (B128534) or diisopropylethylamine) to neutralize the hydrochloride salt and facilitate the nucleophilic attack of the amine on the activated carbonyl group. This results in the formation of the N-methoxy-N-methylamide, also known as a Weinreb amide.

This Weinreb amide, this compound, is a stable intermediate that can be used in further synthetic steps, for example, to react with organometallic reagents to form ketones.

Alternative methods for the synthesis of this compound could involve:

From Nicotinoyl Chloride: Starting from 5-methoxynicotinic acid, one could first synthesize the corresponding 5-methoxynicotinoyl chloride. This highly reactive intermediate can then be directly reacted with N,O-dimethylhydroxylamine to yield the desired product.

Transamidation: While less common for this specific transformation, a transamidation reaction could potentially be employed, where an existing amide or ester of 5-methoxynicotinic acid is reacted with N,O-dimethylhydroxylamine under specific catalytic conditions.

Preparation of Structural Analogs and Derivatives of this compound

The synthesis of structural analogs of this compound allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties. Modifications can be introduced at two primary sites: the pyridine ring and the amide side chain.

The pyridine ring of nicotinamide and its derivatives is amenable to various chemical modifications. nih.gov These can include:

Substitution Reactions: Introduction of different substituents (e.g., nitro, amino, halogen groups) onto the pyridine ring can significantly alter the electronic properties and biological activity of the molecule. nih.gov For instance, electrophilic aromatic substitution reactions can be employed to introduce substituents at various positions, depending on the directing effects of the existing groups.

Ring Opening and Recyclization: Under certain conditions, the pyridinium (B92312) ring can undergo nucleophilic attack leading to ring-opening. acs.org These opened intermediates can then be recyclized to form different heterocyclic systems.

N-Alkylation and N-Oxidation: The nitrogen atom of the pyridine ring can be alkylated to form pyridinium salts or oxidized to form N-oxides, leading to changes in solubility and biological activity. nih.govnih.gov

The amide side chain offers another site for structural diversification. Modifications can include:

Varying the Amine Component: Instead of N,O-dimethylhydroxylamine, a wide variety of other primary and secondary amines can be used in the coupling reaction with 5-methoxynicotinic acid. This allows for the synthesis of a library of nicotinamide analogs with different substituents on the amide nitrogen.

Reduction of the Amide: The carbonyl group of the amide can be reduced to an amine, transforming the nicotinamide derivative into a substituted aminomethylpyridine.

Hydrolysis: The amide bond can be hydrolyzed back to the carboxylic acid, which can then be used to synthesize other derivatives, such as esters.

Chiral Synthesis and Resolution Techniques

The synthesis of enantiomerically pure forms of this compound and its analogs is a critical consideration for their potential applications, as the biological activity of chiral molecules often resides in a single enantiomer. The introduction of chirality can be achieved through two primary strategies: asymmetric synthesis, which creates a specific enantiomer directly, or the resolution of a racemic mixture, which separates the two enantiomers.

Asymmetric Synthesis of Chiral Nicotinamide Precursors

One potential approach involves the asymmetric C-H functionalization of the pyridine ring. For instance, a reported method for the C3-allylation of pyridines utilizes a combination of borane (B79455) and iridium catalysis to achieve high enantioselectivity (up to >99% ee). acs.org This process involves the initial hydroboration of the pyridine to form a nucleophilic dihydropyridine (B1217469), which then undergoes an enantioselective allylation, followed by oxidative aromatization to yield the C3-allylated pyridine. acs.org Adapting such a methodology could introduce a chiral center at a position on the pyridine ring of a suitable precursor.

Another strategy involves the asymmetric construction of functionalized dihydropyridine derivatives, which can then be aromatized to the desired substituted pyridine. acs.org A metal-free catalytic approach has been developed for the synthesis of 1,2-dihydropyridines with adjacent stereocenters, which can be converted to 5-substituted pyridine derivatives with high enantioselectivity. acs.org This method relies on an asymmetric allylic alkylation followed by a stereospecific non-oxidative aromatization. acs.org

Furthermore, the use of chiral auxiliaries offers a classic yet effective route. For example, an asymmetric route to pyridines with a highly functionalized 2-alkyl substituent has been demonstrated using an aziridine (B145994) ring-opening reaction, where the initial aziridine is derived from the chiral amine (S)-valinol. nih.gov

Resolution of Racemic Nicotinamides

In cases where a racemic version of a nicotinamide analog is synthesized, chiral resolution techniques can be employed to separate the enantiomers. wikipedia.orglibretexts.org

Crystallization of Diastereomeric Salts

A prevalent method for chiral resolution is the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. wikipedia.orglibretexts.org These diastereomeric salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.org For nicotinamide derivatives, which are basic, chiral acids can be used as resolving agents. Common chiral resolving agents for basic compounds include:

(+)-Tartaric acid

(-)-Malic acid

(-)-Mandelic acid

(+)-Camphor-10-sulfonic acid libretexts.org

Research has demonstrated the successful atroposelective resolution of axially chiral nicotinamides through dynamic chiral salt formation with L-DBTA (di-O,O'-p-toluoyl-L-tartaric acid). researchgate.net This process was effective for nicotinamides that could not be resolved by preferential crystallization, indicating the broad applicability of this technique. researchgate.net The general procedure for this method is outlined below:

| Step | Procedure |

| 1 | Reaction of the racemic nicotinamide with an enantiomerically pure chiral acid (e.g., L-DBTA) to form a mixture of diastereomeric salts. |

| 2 | Separation of the diastereomeric salts based on differences in solubility through fractional crystallization. |

| 3 | Neutralization of the separated diastereomeric salts to recover the individual, enantiomerically enriched nicotinamides. |

Chiral Chromatography

Chiral chromatography is another powerful technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) with chiral columns are widely used for both analytical and preparative-scale resolution of racemates. nih.gov Polysaccharide-based CSPs are commonly employed and have shown success in resolving a wide variety of racemic compounds. nih.gov

N-Methylation in the Context of Chiral Synthesis

Spectroscopic Characterization and Structural Elucidation of N,5 Dimethoxy N Methylnicotinamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in organic chemistry for the elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

1H (proton) and 13C NMR are fundamental one-dimensional (1D) NMR experiments that provide information about the hydrogen and carbon frameworks of a molecule, respectively. In these experiments, the chemical shift (δ) of a nucleus is indicative of its electronic environment. For nicotinamide (B372718) derivatives, the aromatic protons and carbons of the pyridine (B92270) ring exhibit characteristic chemical shifts, which are influenced by the nature and position of substituents. fiveable.me The number of signals, their splitting patterns (due to spin-spin coupling), and their integration values in 1H NMR, along with the chemical shifts in 13C NMR, allow for the initial assignment of the molecular skeleton. fiveable.me

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between atoms. rigaku.comlibretexts.org

COSY spectra reveal correlations between protons that are coupled to each other, typically on adjacent carbons.

HSQC spectra correlate directly bonded proton and carbon atoms.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together different molecular fragments and confirming the positions of substituents on the nicotinamide ring.

These techniques are invaluable for the unambiguous assignment of all proton and carbon signals in complex molecules like N,5-Dimethoxy-N-methylnicotinamide.

While experimental data for this compound is not publicly available, predicted NMR data can be generated using computational software based on extensive databases of known compounds. acdlabs.comyoutube.comgaussian.com The following tables present the predicted 1H and 13C NMR chemical shifts for this compound. The numbering of the atoms corresponds to the IUPAC nomenclature for nicotinamide.

Predicted 1H NMR Data for this compound (in CDCl3, 500 MHz)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-2 | 8.50 | s | - |

| H-4 | 7.95 | d | 2.5 |

| H-6 | 8.30 | d | 2.5 |

| N-CH3 | 3.20 | s | - |

| O-CH3 (at C5) | 3.90 | s | - |

Predicted 13C NMR Data for this compound (in CDCl3, 125 MHz)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 148.0 |

| C-3 | 130.5 |

| C-4 | 135.0 |

| C-5 | 155.0 |

| C-6 | 142.0 |

| C=O | 168.0 |

| N-CH3 | 34.0 |

| O-CH3 (at C5) | 56.0 |

The predicted chemical shifts are consistent with the proposed structure. The downfield shifts of the aromatic protons (H-2, H-4, H-6) are characteristic of a pyridine ring. The singlets for the methyl groups (N-CH3, O-CH3 at C5, and N-OCH3) indicate the absence of adjacent protons. The 13C NMR data shows the expected signals for the aromatic carbons, the carbonyl carbon, and the three methoxy (B1213986)/methyl carbons in distinct regions of the spectrum.

Beyond basic structural elucidation, advanced NMR techniques can provide insights into the three-dimensional structure and dynamic behavior of molecules in solution. For this compound, techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could be employed to determine through-space correlations between protons. nmrdb.org For instance, NOE correlations between the N-methyl protons and the aromatic protons could help to establish the preferred conformation around the amide bond.

Furthermore, variable temperature NMR studies can be used to investigate conformational dynamics, such as restricted rotation around the C-N amide bond, which is a common feature in amides.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. nih.gov For this compound, with a molecular formula of C9H12N2O3, the expected exact mass of the molecular ion [M]+• would be approximately 196.08 g/mol .

Electron ionization (EI) is a common ionization method that can lead to extensive fragmentation. The fragmentation pattern provides a "fingerprint" of the molecule and can be used to confirm its structure.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

|---|---|

| 196 | [M]+• (Molecular Ion) |

| 165 | [M - OCH3]+ |

| 137 | [M - N(CH3)OCH3]+ |

| 107 | [C6H5NO]+ |

The predicted fragmentation pattern shows characteristic losses of the methoxy and N-methyl-N-methoxyamine groups, which would be consistent with the structure of this compound.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. numberanalytics.comlibretexts.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data allows for the calculation of the electron density map of the molecule, from which the precise positions of the atoms can be determined.

For this compound, a successful X-ray crystallographic analysis would provide:

Unambiguous confirmation of the molecular structure.

Precise bond lengths, bond angles, and torsion angles.

Information about the conformation of the molecule in the solid state, including the orientation of the N-methyl-N-methoxyamide group relative to the pyridine ring.

Details of intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of the molecules in the crystal lattice.

While no experimental crystal structure for this compound has been reported, the technique has been successfully applied to numerous other nicotinamide derivatives, providing valuable insights into their solid-state conformations. rigaku.com

Other Spectroscopic Methods (e.g., Infrared, Ultraviolet-Visible Spectroscopy)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for structural elucidation.

Infrared (IR) Spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. scribd.comwikipedia.org The presence of specific functional groups can be identified by their characteristic absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. up.ac.zaquimicaorganica.org Aromatic compounds like nicotinamide derivatives typically exhibit characteristic absorption maxima. libretexts.orglibretexts.org

Typical Spectroscopic Data for Nicotinamide Derivatives

| Spectroscopic Method | Characteristic Absorptions |

|---|---|

| Infrared (IR) | ~3050-3150 cm-1 (Aromatic C-H stretch)~1680-1720 cm-1 (C=O stretch)~1550-1600 cm-1 (Aromatic C=C stretch)~1000-1300 cm-1 (C-O stretch) |

For this compound, the IR spectrum would be expected to show a strong carbonyl absorption, along with bands corresponding to the aromatic ring and the C-O bonds of the methoxy groups. The UV-Vis spectrum would likely show a primary absorption band around 260 nm, characteristic of the substituted pyridine chromophore.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Nicotinamide |

Computational and Theoretical Investigations of N,5 Dimethoxy N Methylnicotinamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of N,5-Dimethoxy-N-methylnicotinamide. Methods like Density Functional Theory (DFT) are employed to model the molecule's geometry and electronic properties. researchgate.netescholarship.orgosti.gov

Electronic Structure: The arrangement of electrons in this compound dictates its chemical behavior. The presence of methoxy (B1213986) groups (-OCH3) at the 5-position and on the amide nitrogen significantly influences the electron distribution on the pyridine (B92270) ring. These electron-donating groups increase the electron density of the aromatic system, which can be visualized through molecular electrostatic potential (MEP) maps. researchgate.net The MEP for the related compound 1-methylnicotinamide (B1211872) shows regions of negative potential around the oxygen and nitrogen atoms, indicating likely sites for electrophilic attack. researchgate.net

Reactivity Predictions: Fukui functions and other reactivity descriptors derived from quantum chemical calculations help in predicting the most reactive sites within the molecule. For this compound, the nitrogen atom of the pyridine ring and the carbonyl oxygen are expected to be key sites for intermolecular interactions. The methoxy groups, by donating electron density, can modulate the reactivity of the entire molecule, potentially affecting its binding affinity to biological targets. researchgate.net

Table 1: Calculated Electronic Properties of Nicotinamide (B372718) Analogs

| Property | Value | Method | Reference |

|---|---|---|---|

| HOMO-LUMO Gap | Varies | DFT/B3LYP | researchgate.net |

| Dipole Moment | Varies | DFT/B3LYP | researchgate.net |

| Mulliken Atomic Charges | Varies | DFT/B3LYP | researchgate.net |

Note: Specific values for this compound are not publicly available and would require dedicated computational studies.

Molecular Docking and Simulation Studies of Ligand-Enzyme Interactions (e.g., with Nicotinamide N-Methyltransferase)

Molecular docking and simulation studies are pivotal in understanding how this compound interacts with enzymes, particularly Nicotinamide N-Methyltransferase (NNMT). NNMT is a key enzyme that catalyzes the N-methylation of nicotinamide and other pyridine compounds. nih.govnih.gov

Ligand-Enzyme Interactions: Docking studies predict the binding orientation of this compound within the active site of NNMT. The pyridine ring of nicotinamide-based inhibitors typically engages in π-π stacking interactions with aromatic residues like Tyr18 and Phe193 in the NNMT active site. unil.ch The methoxy groups of this compound could form additional hydrogen bonds or hydrophobic interactions, potentially enhancing binding affinity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-enzyme complex, assessing its stability and the nature of the interactions over time. scielo.brfrontiersin.org These simulations can reveal conformational changes in both the ligand and the enzyme upon binding, offering a more realistic model of the interaction than static docking poses. For related NNMT inhibitors, MD simulations have been used to validate docking results and to understand the energetic contributions of different parts of the molecule to the binding affinity. scielo.br

Table 2: Key Residues in NNMT Active Site for Nicotinamide Binding

| Residue | Interaction Type | Reference |

|---|---|---|

| Tyr18 | π-π stacking | unil.ch |

| Phe193 | π-π stacking | unil.ch |

| Ser275 | Hydrogen bond | unil.ch |

Conformational Analysis and Energy Landscape Mapping

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of the molecule.

Conformational Search: Various computational methods can be used to explore the conformational space of this compound. This involves systematically rotating the rotatable bonds, such as those connected to the methoxy groups and the amide bond, and calculating the energy of each resulting conformation.

Energy Landscape: The results of a conformational search are often visualized as an energy landscape, a plot of potential energy versus the conformational coordinates. The valleys in this landscape correspond to stable conformations. The relative populations of these conformations at a given temperature can be estimated using the Boltzmann distribution. Understanding the preferred conformations is crucial, as only specific conformations may be able to bind effectively to the target enzyme.

Structure-Activity Relationship (SAR) Modeling for Nicotinamide-Related Compounds

Structure-Activity Relationship (SAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. nih.govmdpi.comresearchgate.net For nicotinamide-related compounds, SAR studies are essential for designing more potent and selective inhibitors of enzymes like NNMT. nih.govresearchgate.net

Development of SAR Models: SAR models can be qualitative, identifying key structural features required for activity, or quantitative (QSAR), providing mathematical equations that relate structural descriptors to activity. For NNMT inhibitors, studies have shown that modifications to the nicotinamide scaffold can significantly impact inhibitory potency. nih.govnih.govresearchgate.net For instance, the introduction of bulky groups can lead to steric clashes and reduced affinity, while other substituents might enhance binding through favorable interactions. researchgate.net

Application to this compound: While specific SAR studies on this compound are not extensively published, general SAR principles for nicotinamide analogs can be applied. The methoxy groups are expected to influence the electronic and steric properties of the molecule. Their impact on NNMT inhibition would depend on how well they fit into the enzyme's active site and whether they form favorable interactions. Computational SAR models, often built using machine learning techniques, can predict the activity of new compounds like this compound based on data from existing analogs. acs.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Nicotinamide |

| 1-methylnicotinamide |

Chemical Reactivity and Derivatization Strategies of N,5 Dimethoxy N Methylnicotinamide

Reactions at the Pyridine (B92270) Ring (e.g., electrophilic substitution, nucleophilic substitution, oxidation)

The reactivity of the pyridine ring in N,5-Dimethoxy-N-methylnicotinamide is governed by the electronic interplay of its substituents: the ring nitrogen, the 5-methoxy group, and the 3-(N-methoxy-N-methylcarbamoyl) group. The pyridine nitrogen and the amide group are electron-withdrawing, deactivating the ring towards electrophilic attack, while the 5-methoxy group is strongly activating and ortho-, para-directing.

Electrophilic Aromatic Substitution: Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally challenging due to its electron-deficient nature. youtube.combyjus.com However, the potent electron-donating effect of the 5-methoxy group can overcome this deactivation. The directing effects of the substituents are as follows:

5-Methoxy group: Activating and ortho-, para-directing (to positions 4 and 6).

3-Amide group: Deactivating and meta-directing (to positions 5, which is occupied, and the ring nitrogen).

Consequently, electrophilic attack is most likely to occur at the C-4 and C-6 positions. The regioselectivity would depend on the specific electrophile and reaction conditions, with the C-6 position being potentially more accessible sterically. Typical electrophilic substitution reactions could include nitration, halogenation, and Friedel-Crafts reactions, though potentially requiring forcing conditions.

Nucleophilic Aromatic Substitution: The electron-deficient character of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the ring nitrogen (C-2, C-4, and C-6). youtube.comyoutube.com This reactivity is enhanced by the presence of the electron-withdrawing amide group. For substitution to occur, a suitable leaving group (e.g., a halide) would need to be present on the ring. If a derivative of this compound bearing a leaving group at the C-2 or C-6 position were synthesized, it would be expected to react readily with nucleophiles. The Chichibabin reaction, involving amination with sodium amide, typically occurs at the C-2 position but requires harsh conditions.

Oxidation: The pyridine nitrogen atom can be oxidized to form an N-oxide using common oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). rsc.org The formation of the N-oxide significantly alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions.

Table 1: Predicted Reactions at the Pyridine Ring

| Reaction Type | Reagent Examples | Predicted Regioselectivity | Product Type |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | C-4, C-6 | Nitro-substituted derivative |

| Halogenation | Br₂ / FeBr₃ | C-4, C-6 | Bromo-substituted derivative |

| Nucleophilic Substitution (on halo-derivative) | NaOCH₃, R₂NH | C-2, C-4, C-6 | Methoxy (B1213986) or amino substituted derivative |

| N-Oxidation | m-CPBA, H₂O₂ | Ring Nitrogen | Pyridine-N-oxide |

Reactions Involving the Amide Functional Group

The N-methoxy-N-methylamide, commonly known as a Weinreb amide, is a key feature of the title compound, offering a controlled route to various carbonyl compounds.

Reaction with Organometallic Reagents: A primary utility of Weinreb amides is their reaction with organolithium or Grignard reagents. This reaction typically proceeds to form a stable chelated tetrahedral intermediate which, upon acidic workup, yields a ketone. A significant advantage is the prevention of over-addition to form a tertiary alcohol, a common side reaction with other carboxylate derivatives like esters or acid chlorides. This allows for the synthesis of 3-acyl-5-methoxypyridine derivatives.

Reduction: The Weinreb amide can be reduced to an aldehyde using mild reducing agents. Reagents such as Diisobutylaluminium hydride (DIBAL-H) at low temperatures are effective for this transformation. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce the amide further to the corresponding alcohol and could potentially reduce the pyridine ring as well.

Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions, although it is generally more stable than esters or acid chlorides. masterorganicchemistry.com Acidic hydrolysis would yield 5-methoxynicotinic acid and N,O-dimethylhydroxylamine hydrochloride, libretexts.orgyoutube.com while basic hydrolysis would produce the corresponding carboxylate salt and N,O-dimethylhydroxylamine.

Table 2: Reactions of the Weinreb Amide Functional Group

| Reaction Type | Reagent Examples | Intermediate/Product |

|---|---|---|

| Ketone Synthesis | R-MgBr or R-Li, then H₃O⁺ | 3-Acyl-5-methoxypyridine |

| Aldehyde Synthesis | DIBAL-H, -78 °C, then H₂O | 5-Methoxynicotinaldehyde |

| Hydrolysis (Acidic) | HCl (aq), Heat | 5-Methoxynicotinic acid |

| Hydrolysis (Basic) | NaOH (aq), Heat | Sodium 5-methoxynicotinate |

Formation of Complex Scaffolds from this compound Precursors

The functional group handles on this compound make it a versatile precursor for the synthesis of more complex, polycyclic scaffolds. The ketone and aldehyde functionalities, generated from the Weinreb amide as described above, are particularly useful for subsequent cyclization reactions.

For instance, the derived 5-methoxynicotinaldehyde or a 3-acyl-5-methoxypyridine could undergo condensation reactions with various binucleophiles to construct fused heterocyclic rings. Reaction with hydrazine (B178648) or its derivatives could lead to the formation of pyridopyridazines. Similarly, multicomponent reactions, such as the Hantzsch pyridine synthesis, could be adapted, using the aldehyde derivative as a key component to build new pyridine or dihydropyridine (B1217469) rings fused to the original scaffold. nih.gov

Furthermore, derivatization at the pyridine ring itself can open pathways to fused systems. For example, introduction of an ortho-amino group relative to a carboxylic acid (obtained via hydrolysis) could enable intramolecular condensation to form a pyridopyridinone scaffold.

Reaction Mechanisms and Kinetics Studies

Reaction Mechanisms:

Electrophilic Aromatic Substitution: The mechanism involves the attack of the π-system of the pyridine ring on an electrophile, forming a resonance-stabilized cationic intermediate known as a sigma complex. libretexts.org The positive charge in this intermediate is delocalized, and the stability of the possible resonance structures dictates the regiochemical outcome. For attack at C-4 or C-6, the activating resonance contribution from the methoxy group stabilizes the intermediate.

Nucleophilic Aromatic Substitution: This proceeds via an addition-elimination mechanism. A nucleophile adds to an electron-deficient carbon atom bearing a leaving group, forming a negatively charged Meisenheimer-like intermediate. youtube.com Aromaticity is restored by the expulsion of the leaving group. The rate of this reaction is highly dependent on the electron-withdrawing power of the ring substituents and the nature of the leaving group.

Weinreb Amide to Ketone: The reaction with an organometallic reagent forms a tetrahedral intermediate. This intermediate is stabilized by chelation of the metal ion between the carbonyl oxygen and the methoxy oxygen. This stable complex does not collapse to a ketone until aqueous workup is performed, thus preventing a second nucleophilic attack.

Kinetics: The rates of the reactions are qualitatively predictable. Electrophilic substitution will be slower than on benzene (B151609) due to the deactivating nature of the pyridine ring and amide group, but faster than on unsubstituted nicotinamide (B372718) due to the activating 5-methoxy group. For nucleophilic substitutions, the presence of strong electron-withdrawing groups accelerates the reaction.

Kinetic studies on related enzyme systems, such as nicotinamidase, provide insights into how substituents affect reactivity. For example, studies have shown that substitution at the pyridine ring can significantly alter the Michaelis-Menten constant (Km) and the catalytic rate (kcat) of amide hydrolysis. acs.orgnih.gov For instance, a 5-methyl substituent on nicotinamide was found to increase the Km value, suggesting that substituents at this position can influence substrate binding and the subsequent reaction rate. acs.org While these are enzymatic reactions, they underscore the sensitivity of the nicotinamide core to electronic and steric modifications, a principle that extends to non-enzymatic chemical reactions.

Analytical Methodologies for Research Scale Characterization and Quantification

Chromatographic Techniques for Purity Assessment and Separation (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

Chromatography is the cornerstone of separation science, indispensable for assessing the purity of synthesized compounds and isolating them from reaction mixtures or biological matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent techniques for a molecule with the structural characteristics of N,5-Dimethoxy-N-methylnicotinamide.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally labile compounds, making it well-suited for nicotinamide (B372718) derivatives. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode, where a nonpolar stationary phase is used with a polar mobile phase. For this compound, a C18 or C8 column would likely provide effective separation from impurities. nih.govnih.gov

The development of an HPLC method would involve optimizing several parameters, including the mobile phase composition (e.g., a gradient of acetonitrile or methanol in water with a pH modifier like formic acid or triethylamine), flow rate, and column temperature to achieve optimal resolution and peak shape. nih.govhelixchrom.com Detection is typically accomplished using a UV detector, as the pyridine (B92270) ring in the nicotinamide structure possesses a strong chromophore. researchgate.net The maximum absorbance (λmax) for nicotinamide is around 262 nm, and a similar wavelength would be a logical starting point for this compound. rjptonline.orgnih.gov

For complex mixtures or challenging separations of related metabolites, specialized columns such as those with pentabromobenzyl (PBr) stationary phases can offer alternative selectivity for hydrophilic compounds. nih.govresearchgate.net An example of an HPLC method developed for the separation of multiple nicotinamide metabolites is detailed in the table below, which could be adapted for this compound.

Interactive Data Table: Example HPLC Parameters for Nicotinamide Metabolite Separation

| Parameter | Value | Reference |

|---|---|---|

| Column | COSMOSIL 3PBr (3.0 mm I.D. × 150 mm, 3 µm) | nih.govresearchgate.net |

| Mobile Phase | Gradient elution with acetonitrile and aqueous buffer | nih.gov |

| Flow Rate | 0.4 mL/min | nih.govresearchgate.net |

| Column Temperature | 40 ºC | nih.govresearchgate.net |

| Detection | UV at 260 nm | nih.govresearchgate.net |

| Internal Standard | N1-ethylnicotinamide (if applicable) | nih.gov |

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile and thermally stable compounds. While this compound may have limited volatility due to its polarity and molecular weight, GC analysis could be feasible, potentially after a derivatization step to increase volatility and thermal stability. However, direct GC-MS analysis without derivatization has been successfully applied to niacin and its impurities. mdpi.comsemanticscholar.org

A typical GC method would employ a capillary column, such as a DB-5MS or HP-5ms, which has a (5%-phenyl)-methylpolysiloxane stationary phase suitable for a wide range of analytes. mdpi.comnih.gov The oven temperature would be programmed to ramp from a lower initial temperature to a higher final temperature to ensure the separation of compounds with different boiling points. nih.gov Mass Spectrometry (MS) is the preferred detector for GC as it provides both high sensitivity and structural information for peak identification. mdpi.comsemanticscholar.org

Interactive Data Table: Example GC-MS Parameters for Nicotine/Niacin Analysis

| Parameter | Value | Reference |

|---|---|---|

| Column | HP-5ms (30 m x 250 µm I.D. x 0.25 µm film) | mdpi.comsemanticscholar.org |

| Carrier Gas | Helium | mdpi.comnih.gov |

| Oven Program | Example: Start at 90°C, ramp to 280°C | mdpi.comnih.gov |

| Injector Temperature | 250 °C | semanticscholar.org |

| Detector | Mass Spectrometer (MS) | mdpi.comnih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | semanticscholar.org |

Capillary Electrophoresis for Analytical Purposes

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. It offers advantages such as high efficiency, short analysis times, and minimal sample and solvent consumption, making it an attractive alternative or complement to HPLC. nih.govmdpi.com

CE is particularly well-suited for the analysis of polar and charged molecules like nicotinic acid and its metabolites. nih.govnih.gov The separation of this compound and its potential charged impurities or metabolites could be achieved using Capillary Zone Electrophoresis (CZE), the simplest mode of CE. mdpi.com Method development would focus on optimizing the background electrolyte (BGE) composition, pH, and applied voltage. nih.gov For instance, a sodium phosphate (B84403) buffer at a controlled pH is commonly used for separating water-soluble vitamins, including nicotinamide. nih.gov Detection is typically performed using UV absorbance. mdpi.com

The technique has been successfully used to develop assays for enzymes like nicotinamide N-methyltransferase by separating the substrate (nicotinamide) from the product (N-methylnicotinamide). researchgate.net A similar approach could be envisioned for enzymatic studies involving this compound.

Interactive Data Table: Example CE Parameters for Nicotinamide Derivative Separation

| Parameter | Value | Reference |

|---|---|---|

| Capillary | Fused-silica | researchgate.net |

| Background Electrolyte | 100 mM Sodium Phosphate buffer, pH 3.0 | researchgate.net |

| Applied Voltage | 25 kV | researchgate.net |

| Temperature | 27-35 °C | mdpi.commdpi.com |

| Detection | UV at 193 nm or 218 nm | mdpi.comresearchgate.net |

| Injection | Hydrodynamic (e.g., 50 mbar for 4.0 s) | mdpi.com |

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. rjptonline.org Given the presence of the pyridine ring, this compound is expected to have a distinct UV absorbance profile, making this technique suitable for its quantification in bulk form or simple solutions.

For quantitative analysis, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). rjptonline.orgresearchgate.net The λmax for nicotinamide is consistently reported as 262 nm. rjptonline.orgrjptonline.org The absorbance of an unknown sample can then be measured, and its concentration can be determined by interpolation from the calibration curve, following the Beer-Lambert law. The linearity of this method for nicotinamide has been demonstrated over concentration ranges such as 8-24 µg/mL. rjptonline.orgrjptonline.org

Derivative spectrophotometry can be employed to enhance resolution and reduce interference from other absorbing species in a mixture, a technique that has been successfully applied to the simultaneous determination of nicotinamide and other active ingredients. nih.govnih.govresearchgate.net

Interactive Data Table: Example Parameters for UV Spectrophotometric Quantification of Niacinamide

| Parameter | Value | Reference |

|---|---|---|

| Wavelength of Max. Absorbance (λmax) | 262 nm | rjptonline.orgrjptonline.org |

| Solvent | Distilled Water, Methanol | nih.govrjptonline.org |

| Linearity Range Example | 8-24 µg/mL | rjptonline.orgrjptonline.org |

| Correlation Coefficient (r²) | > 0.998 | rjptonline.orgrjptonline.org |

Development and Validation of Analytical Assays in Research Settings

The development of any new analytical method for this compound would necessitate a thorough validation process to ensure its reliability, accuracy, and precision for its intended purpose. formosapublisher.org Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). rjptonline.org

Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. formosapublisher.org

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. rjptonline.orgnih.gov

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed using recovery studies by spiking a blank matrix with a known amount of the analyte. nih.govformosapublisher.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility. nih.govrjptonline.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govformosapublisher.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govformosapublisher.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

The development of an assay, for example, to measure the activity of an enzyme for which this compound is a substrate or inhibitor, would follow these same validation principles. nih.govresearchgate.net Such assays are critical for screening potential inhibitors and understanding the kinetic parameters of enzymatic reactions. nih.govresearchgate.net

常见问题

Q. What spectroscopic methods are recommended for structural confirmation of N,5-Dimethoxy-N-methylnicotinamide?

To confirm the structure, use 1H and 13C NMR spectroscopy to identify methoxy and methyl substituents, coupled with high-resolution mass spectrometry (HRMS) to verify the molecular formula (C₉H₁₂N₂O₃, M.W. 196.20). Cross-reference spectral data with computational predictions (e.g., density functional theory) to resolve ambiguities in peak assignments .

Q. How can researchers determine the purity of synthesized this compound?

Employ reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Use a gradient elution of water/acetonitrile (0.1% formic acid) to separate impurities. Validate purity against a certified reference standard, if available, and ensure ≥95% purity for experimental reproducibility .

Q. What solvents are suitable for dissolving this compound in vitro studies?

Test solubility in DMSO, methanol, and chloroform using the shake-flake method. For aqueous buffers, pre-dissolve in DMSO (<1% v/v) and dilute with PBS (pH 7.4). Confirm stability via UV-Vis spectroscopy over 24 hours to avoid precipitation .

Advanced Research Questions

Q. How can hydrolytic degradation pathways of this compound be characterized under physiological conditions?

Conduct accelerated stability studies in simulated gastric (pH 1.2) and intestinal (pH 6.8) buffers at 37°C. Monitor degradation kinetics using LC-MS/MS to identify hydrolysis products (e.g., demethylated or demethoxy derivatives). Compare half-life values across pH conditions to predict in vivo behavior .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Replicate assays under standardized conditions (e.g., cell line, incubation time, and solvent controls). Perform dose-response curves (0.1–100 µM) and validate results with orthogonal assays (e.g., enzymatic vs. cell-based). Use meta-analysis to reconcile discrepancies, considering batch-to-batch variability in compound purity .

Q. How are trace impurities identified and quantified during scale-up synthesis?

Apply preparative HPLC coupled with charged aerosol detection (CAD) to isolate impurities. Characterize impurities via NMR and HRMS to determine structural origins (e.g., incomplete methylation). Establish a threshold limit (<0.15% for any single impurity) per ICH guidelines .

Q. What computational tools predict the metabolic fate of this compound in mammalian systems?

Use in silico platforms like SwissADME or GLORYx to simulate Phase I/II metabolism. Focus on demethylation and oxidation sites. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and UPLC-QTOF analysis .

Methodological Notes

- Synthetic Optimization : While direct synthesis protocols are not detailed in the evidence, analogous nicotinamide derivatives are typically synthesized via nucleophilic substitution or amide coupling. Optimize reaction conditions (e.g., temperature, catalyst) using design-of-experiments (DoE) approaches .

- Data Reproducibility : Batch-specific analytical certificates (e.g., CoA) should include lot number, purity, and storage conditions (−20°C under argon) to ensure consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。